molecular formula C8H4BrNO2 B120047 5-Bromoisatin CAS No. 87-48-9

5-Bromoisatin

Cat. No. B120047
Key on ui cas rn: 87-48-9
M. Wt: 226.03 g/mol
InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
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Patent
US07384958B2

Procedure details

To a suspension of 5-bromo isatin (5 g, 20.5 mmol) and 2-acetylpyridine (2.5 g, 20.5 mmol) in aqueous KOH (1.2 g, 33%) was added EtOH until a solution formed. The mixture was refluxed over night. The reaction mixture was neutralized with HOAc (50%) and filtered. The solid was resuspended in EtOH and filtered to give the title compound (5.5 g). LC: 1.66 and MH+: 329.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)(=O)[CH3:14].CC[OH:24].CC(O)=O>[OH-].[K+]>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[CH:14]=[C:5]2[C:6]([OH:11])=[O:24] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
1.2 g
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed over night
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC(=NC2=CC1)C1=NC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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